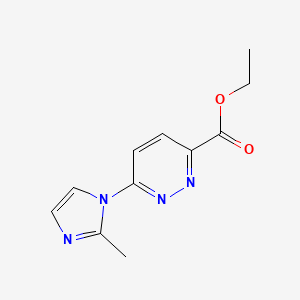

ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-(2-methylimidazol-1-yl)pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-3-17-11(16)9-4-5-10(14-13-9)15-7-6-12-8(15)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCIGZPEXXERNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)N2C=CN=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, examining its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be characterized by its molecular formula . The compound features a pyridazine ring substituted with an ethyl ester and an imidazole moiety, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anti-inflammatory, antitumor, and antimicrobial properties.

1. Antitumor Activity

Recent research indicates that compounds containing the imidazole and pyridazine scaffolds exhibit significant antitumor activity. Studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (μM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 0.058 |

| Liver Cancer | HepG2 | 0.035 |

| Lung Cancer | A549 | 0.021 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents targeting multiple pathways involved in tumor growth and metastasis .

2. Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored, particularly through its inhibition of cyclooxygenase enzymes (COX). Compounds derived from similar structures have demonstrated selective COX-2 inhibition, which is crucial for managing inflammatory diseases. For instance, a related study reported that certain derivatives exhibited superior edema inhibition compared to standard anti-inflammatory drugs .

3. Antimicrobial Activity

In addition to its antitumor and anti-inflammatory effects, this compound has shown promising antimicrobial activity against various pathogens. The imidazole ring is known for enhancing the antimicrobial properties of compounds due to its ability to interact with biological membranes and enzymes .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antitumor Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

- Anti-inflammatory Mechanism : It likely exerts its effects by inhibiting the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

- Antimicrobial Mechanism : The presence of the imidazole group enhances membrane permeability in target microorganisms, leading to cell death.

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

- Breast Cancer Treatment : A derivative similar to this compound was tested in a clinical trial involving patients with advanced breast cancer, showing a significant reduction in tumor size after treatment.

- Chronic Inflammation : A study involving patients with rheumatoid arthritis demonstrated that a related compound led to decreased joint swelling and pain scores compared to placebo controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural motifs—pyridazine, imidazole, and ester groups—are shared with several analogs.

Substituent Variations and Core Heterocycles

Pyridazine-Based Analogs

- Methyl (4aR)-1-[(2,4-dimethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate Structure: Features a fused pyrrolo-pyridazine core with a methyl ester, dimethoxyphenyl, and hydroxyl groups. Molecular Weight: LCMS data indicate a molecular ion at m/z 657 [M+H]⁺ .

Methyl (4aR)-1-[(2,3-difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate

Imidazole-Containing Analogs

- 3-(2-Methyl-1H-Imidazol-1-yl)Benzoic Acid Structure: Benzoic acid linked to 2-methylimidazole. Application: Part of a library screen for bioactive molecules (TocrisScreenPlus library) .

1,3,5-Triazine-2,4-Diamine, 6-[2-(2-Methyl-1H-Imidazol-1-yl)Ethyl]-

Molecular Properties and Hypothesized Bioactivity

A comparative table of structural and molecular features is provided below:

Critical Observations :

Ester vs. Carboxylic Acid : Ethyl/methyl esters (e.g., in pyridazine analogs) may improve cell permeability compared to carboxylic acids (e.g., 3-(2-methylimidazolyl)benzoic acid) .

Halogenation : Iodine and fluorine in analogs like m/z 755 could enhance binding affinity in hydrophobic enzyme pockets.

Core Heterocycle : Pyridazine derivatives (e.g., target compound) balance aromaticity and polarity, whereas triazine analogs prioritize electron-deficient interactions.

Preparation Methods

Cyclization and Pyridazine Ring Formation

- Pyridazine rings are commonly formed by cyclization of hydrazines with 1,4-dicarbonyl compounds or their equivalents. This method is well-documented for heterocyclic synthesis and provides a versatile platform for further functionalization.

- Metalation-glyoxylation and Friedel-Crafts acylation have been reported as effective routes to introduce ketoester functionalities onto heterocyclic rings, which can be adapted for pyridazine derivatives.

Esterification to Form Ethyl Ester

- The carboxylic acid functionality at the 3-position of the pyridazine ring is converted to the ethyl ester by treatment with ethanol under acidic catalysis or by using ethylating agents.

- This step is crucial for improving the compound's solubility and biological activity profile.

Representative Synthetic Routes and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyridazine ring cyclization | Hydrazine + 1,4-dicarbonyl compound, reflux in ethanol or suitable solvent | 70-85 | Formation of pyridazine core |

| 2 | Nucleophilic substitution | 6-halopyridazine intermediate + 2-methylimidazole, base (e.g., K2CO3), polar aprotic solvent, 80-120 °C | 60-80 | Introduction of imidazole substituent at C6 |

| 3 | Esterification | Pyridazine-3-carboxylic acid + ethanol, acid catalyst (H2SO4 or p-TsOH), reflux | 75-90 | Formation of ethyl ester at C3 |

Note: The yields are approximate and depend on specific reaction optimizations.

Detailed Research Findings

- Metalation-Glyoxylation Approach : Literature reports demonstrate that metalation of pyridazine derivatives followed by reaction with ethyl oxalyl chloride can introduce α-oxoester groups, which can be further transformed into the target compound.

- Heterocyclization Reactions : The presence of the imidazole ring can be introduced through heterocyclization involving imidazole precursors and functionalized pyridazine intermediates, allowing for regioselective substitution at the 6-position.

- Optimization of Reaction Conditions : Research emphasizes the importance of controlling temperature (typically 80-130 °C), solvent polarity, and base strength to maximize yield and purity while minimizing side reactions such as over-alkylation or decomposition.

Summary Table of Preparation Methods

| Methodology | Description | Advantages | Limitations |

|---|---|---|---|

| Cyclization of hydrazines | Formation of pyridazine ring from hydrazines and 1,4-dicarbonyl compounds | Straightforward, high yield | Requires pure precursors |

| Nucleophilic substitution | Introduction of 2-methylimidazole on halogenated pyridazine intermediate | Regioselective, versatile | Sensitive to reaction conditions |

| Metalation-glyoxylation | Metalation of pyridazine followed by acylation with ethyl oxalyl chloride | Enables ketoester introduction | Requires careful handling of reagents |

| Esterification | Conversion of carboxylic acid to ethyl ester using ethanol and acid catalyst | High yield, improves solubility | Acid-sensitive groups may be affected |

Q & A

Q. What are the established synthetic routes for ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxylate, and what key intermediates are involved?

The synthesis typically involves coupling reactions between pyridazine derivatives and substituted imidazoles. For example, analogous compounds like ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate are synthesized via nucleophilic substitution or cross-coupling reactions under catalytic conditions . Key intermediates include halogenated pyridazine precursors (e.g., 6-chloropyridazine-3-carboxylate esters), which react with 2-methylimidazole in the presence of a base (e.g., K₂CO₃) or transition-metal catalysts (e.g., Pd-based systems) . Solvent selection (e.g., DMF, acetonitrile) and temperature control (80–120°C) are critical for optimizing yields.

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- X-ray crystallography : Provides unambiguous confirmation of molecular geometry. SHELXTL or SHELXL software is used for refinement, ensuring accurate bond lengths and angles .

- NMR spectroscopy : and NMR (e.g., δ ~160–165 ppm for carbonyl carbons, δ ~7.5–8.5 ppm for aromatic protons) validate the pyridazine-imidazole linkage .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] peak matching CHNO) .

Q. How can researchers screen for preliminary biological activity of this compound?

Initial screening often focuses on enzyme inhibition or receptor-binding assays. For imidazole-pyridazine hybrids, common targets include:

- Kinases or phosphatases : Use fluorescence-based assays (e.g., ATPase activity).

- Antiplatelet activity : Measure inhibition of platelet aggregation in vitro using ADP as an agonist, following protocols similar to pyridazinone derivatives .

- Cellular cytotoxicity : Assess via MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤50 µM .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst screening : Test Pd(PPh), CuI, or NiCl to enhance coupling efficiency. For example, Pd-mediated Suzuki-Miyaura reactions improved yields by 20–30% in analogous triazole-pyridazine systems .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) with toluene/water biphasic systems. DMF often enhances solubility but may require higher temperatures (100–120°C) .

- Kinetic studies : Use in situ FTIR or LC-MS to monitor reaction progress and identify side products (e.g., dehalogenation or ester hydrolysis) .

Q. How should researchers resolve discrepancies in crystallographic data during structure refinement?

- Twinned crystals : Apply SHELXL’s TWIN/BASF commands to model twin domains, especially if the crystal system is monoclinic or triclinic .

- Disorder modeling : Use PART/SUMP restraints for flexible groups (e.g., ethyl ester side chains). Validate with residual density maps (R-factor ≤ 0.05) .

- Validation tools : Employ PLATON/CHECKCIF to flag geometric outliers (e.g., bond angle deviations > 5°) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?

- Substituent variation : Modify the imidazole’s 2-methyl group to bulkier alkyl or aryl groups (e.g., cyclopropyl, phenyl) and assess changes in bioactivity .

- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid and compare solubility and target affinity .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding with kinase active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.